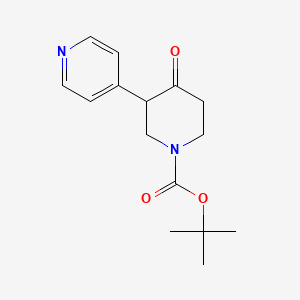![molecular formula C16H20Cl2N2O3 B13461470 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylicaciddihydrochloride](/img/structure/B13461470.png)
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylicaciddihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride is a synthetic compound with a molecular weight of 286.33 g/mol It is characterized by the presence of an oxazole ring, a piperidine ring, and a carboxylic acid group
Méthodes De Préparation
The synthesis of 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride involves several steps. One common method includes the formation of the oxazole ring through cyclization reactions. The piperidine ring is then introduced via nucleophilic substitution reactions. The final product is obtained by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The oxazole ring and piperidine ring play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity . This can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparaison Avec Des Composés Similaires
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
2-{[(2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid: This compound also contains an oxazole ring but differs in its functional groups and overall structure.
Imidazole derivatives: These compounds share some structural similarities with oxazole derivatives but have different biological activities and applications.
The uniqueness of 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C16H20Cl2N2O3 |
|---|---|
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C16H18N2O3.2ClH/c19-16(20)13-7-4-8-18(9-13)10-14-11-21-15(17-14)12-5-2-1-3-6-12;;/h1-3,5-6,11,13H,4,7-10H2,(H,19,20);2*1H |
Clé InChI |
ICQVVZUCMVDGEV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CC2=COC(=N2)C3=CC=CC=C3)C(=O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2E)-3-{3,5-dimethoxy-4-[2-(piperazin-1-yl)ethoxy]phenyl}prop-2-enoyl]-1,2,5,6-tetrahydropyridin-2-one, bis(trifluoroacetic acid)](/img/structure/B13461405.png)


![5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylicacid](/img/structure/B13461423.png)
![Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate](/img/structure/B13461425.png)



![1-{[2,2'-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride](/img/structure/B13461453.png)

amine hydrochloride](/img/structure/B13461459.png)
![[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid](/img/structure/B13461462.png)
![Methyl 5,5-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13461467.png)
